5-(Benzyloxy)-2-nitrophenol
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Overview
Description
5-(Benzyloxy)-2-nitrophenol: is an organic compound with the molecular formula C13H11NO4 It is characterized by a phenolic structure substituted with a benzyloxy group at the 5-position and a nitro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-nitrophenol typically involves the nitration of 5-(Benzyloxy)phenol. The reaction is carried out under controlled conditions using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, including temperature and reaction time, are carefully monitored to ensure the selective nitration at the 2-position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for larger batches, ensuring safety protocols are in place for handling nitrating agents, and implementing purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-(Benzyloxy)-2-nitrophenol can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reducing agents such as hydrogen in the presence of a catalyst to convert the nitro group to an amino group.
Substitution: The phenolic hydroxyl group can participate in various substitution reactions, including alkylation and acylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed for substitution reactions.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Alkylated or acylated phenols: from substitution reactions at the hydroxyl group.
Scientific Research Applications
Chemistry: 5-(Benzyloxy)-2-nitrophenol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in synthetic chemistry.
Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing. Compounds with similar structures have shown potential as antimicrobial and anti-inflammatory agents, suggesting possible medicinal applications.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile compound for industrial applications.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-nitrophenol is primarily related to its chemical reactivity. The nitro group can participate in redox reactions, while the phenolic hydroxyl group can engage in hydrogen bonding and other interactions. These properties enable the compound to interact with various molecular targets, potentially affecting biological pathways and processes.
Comparison with Similar Compounds
5-(Benzyloxy)phenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrophenol: Lacks the benzyloxy group, resulting in different chemical and physical properties.
4-Nitrophenol: Similar nitro group but different substitution pattern, leading to distinct reactivity and applications.
Uniqueness: 5-(Benzyloxy)-2-nitrophenol is unique due to the presence of both the benzyloxy and nitro groups, which confer specific chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-nitro-5-phenylmethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCGFGQIRIUEED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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